2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid
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Overview
Description
2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid is a heterocyclic organic compound that features a thiazole ring fused with a pyridine ring. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid typically involves the condensation of 2,6-dichloropyridine with thiazole-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Pyridyl)thiazole-4-carboxylic Acid
- 2-(2,6-Dimethylpyridin-4-yl)thiazole-4-carboxylic Acid
- 2-(4-Bromopyridin-2-yl)thiazole-4-carboxylic Acid
Uniqueness
2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid is unique due to the presence of dichloro substituents on the pyridine ring, which enhances its biological activity and chemical reactivity compared to other similar compounds .
Biological Activity
2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H4Cl2N2O2S
- Molecular Weight : 275.11 g/mol
- CAS Number : 400776-23-0
Property | Value |
---|---|
Molecular Weight | 275.11 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The compound exhibits a range of biological activities, primarily through its interaction with various molecular targets. It has been noted for its potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in cellular signaling pathways. PDE inhibitors are known to modulate inflammatory responses and have therapeutic implications in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Antitumor Activity
Research indicates that derivatives of thiazole compounds, including this compound, exhibit antitumor properties. In vitro studies have shown that these compounds can inhibit tumor cell proliferation by inducing apoptosis and altering cell cycle dynamics .
Anti-inflammatory Effects
Thiazole derivatives have demonstrated significant anti-inflammatory effects. The compound can modulate the expression of pro-inflammatory cytokines and reduce oxidative stress markers in various models of inflammation. For instance, it has been shown to lower levels of TNF-alpha and IL-6 in animal studies .
Antidiabetic Properties
Some studies suggest that thiazole compounds can enhance insulin sensitivity and improve lipid profiles in diabetic models. For example, a related thiazole derivative was found to ameliorate hyperglycemia and restore normal levels of triglycerides and cholesterol in diabetic rats . This suggests potential for therapeutic applications in managing diabetes mellitus.
Case Studies
-
Antitumor Efficacy :
A study evaluated the effects of thiazole derivatives on cancer cell lines, demonstrating a significant reduction in cell viability at specific concentrations (IC50 values). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. -
Inflammation Modulation :
In a model of induced inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) and improved histopathological outcomes in tissues affected by inflammation. -
Diabetes Management :
A recent study focused on the impact of thiazole derivatives on glucose metabolism in diabetic rats. The results indicated that treatment with these compounds led to improved insulin sensitivity and a reduction in hyperlipidemia, suggesting their potential use as adjunct therapy for diabetes management.
Properties
Molecular Formula |
C9H4Cl2N2O2S |
---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2N2O2S/c10-6-1-4(2-7(11)13-6)8-12-5(3-16-8)9(14)15/h1-3H,(H,14,15) |
InChI Key |
LVLPXEBAAMLRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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